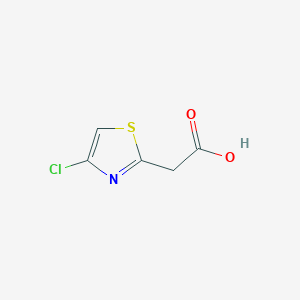
4CzTPN
説明
4CzTPN, also known as 2,3,5,6-tetrakis (carbazol-9-yl)-1,4-dicyanobenzene, is one of the three isomers of 4CzPN and 4CzIPN . It is typically used in thermally activated delayed fluorescence (TADF) devices as a green dopant material .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene core with two para-positioned CN units and four carbazolyl donors . The chemical formula is C56H32N6, and its molecular weight is 788.27 g/mol .Chemical Reactions Analysis
This compound, like its isomer 4CzIPN, can participate in various organic reactions as a photoredox catalyst . For example, it can be involved in the radical-initiated cascade cyclization reaction of isocyanides .Physical And Chemical Properties Analysis
This compound appears as an orange powder or crystals . It has a high melting point of over 360 °C . Its absorption maxima are at 328, 344, and 485 nm in toluene, and it emits fluorescence at 538 nm in toluene . The HOMO and LUMO energy levels are 5.73 eV and 2.82 eV, respectively .科学的研究の応用
1. Applications in Organic Light-Emitting Diodes (OLEDs)
4CzTPN-Ph, a typical thermally activated delayed fluorescence (TADF) material, has been extensively studied for its use in organic light-emitting diodes (OLEDs). Deng et al. (2019) explored the use of this compound-Ph as a dopant in OLEDs, examining its impact on magneto-electroluminescence (MEL) and magneto-conductance (MC) in various device configurations. Their findings provide insights into the physical mechanisms of this compound-Ph-based OLEDs and offer theoretical references for controlling T1 in TADF devices (Deng et al., 2019).
2. Enhancing Efficiency and Stability of HFOLEDs
This compound, when used as a sensitizing host in hyperfluorescence organic light-emitting diodes (HFOLEDs), can enhance their efficiency and stability. Jung et al. (2021) reported that devices utilizing this compound demonstrated higher external quantum efficiency and longer device lifetime compared to other materials. This indicates this compound's potential in improving the performance and durability of HFOLEDs (Jung et al., 2021).
3. Impact on Light Efficiency of White LEDs
The influence of this compound-Ph on the light efficiency of white LEDs has been investigated by Ying-jua (2014). The study found that varying the concentration of this compound-Ph affects the light efficiency of the LEDs, offering insights into optimizing LED performance using this material (Ying-jua, 2014).
作用機序
Target of Action
4CzTPN, or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, is primarily used as a green dopant material in thermally activated delayed fluorescence (TADF) devices . Its primary targets are the organic light-emitting diodes (OLEDs) in these devices, where it plays a crucial role in the emission of green light .
Mode of Action
This compound is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor . It interacts with its targets (OLEDs) through a process known as thermally activated delayed fluorescence. This process involves the transfer of energy from the this compound molecule to the OLED, resulting in the emission of light . The energy transfer occurs via a single electron transfer (SET) mechanism .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the thermally activated delayed fluorescence pathway. In this pathway, the this compound molecule absorbs energy and goes to an excited state. It then returns to the ground state by releasing the absorbed energy in the form of light . This light emission is what makes this compound useful in TADF devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties that affect its performance in TADF devices. This compound has a high HOMO (Highest Occupied Molecular Orbital) level of 5.73 eV and a low LUMO (Lowest Unoccupied Molecular Orbital) level of 2.82 eV .
Result of Action
The primary result of this compound’s action is the emission of green light in TADF devices . This is achieved through the efficient transfer of energy from the this compound molecule to the OLED. The high efficiency of this energy transfer process results in devices with high current efficiency and power efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the steric hindrance can reduce the conjugation of the carbazolyl groups to the center benzene ring . This can affect the delocalization of electrons in this compound orbitals, thereby influencing its fluorescence properties . Furthermore, the performance of this compound in TADF devices can also be affected by the structure of the emission layer in the device .
将来の方向性
生化学分析
Biochemical Properties
4CzTPN is characterized by its excellent redox window, good chemical stability, and broad applicability . It has carbazolyl as an electron donor and dicyanobenzene as an electron acceptor . The nature of these interactions is primarily electrostatic, involving the transfer of electrons from the donor to the acceptor .
Cellular Effects
Given its role as a powerful organophotocatalyst , it is plausible that this compound could influence cell function by affecting cellular redox reactions
Molecular Mechanism
The molecular mechanism of this compound involves its function as a donor-acceptor fluorophore . It can donate electrons to other molecules in a reaction, thereby acting as a catalyst. This electron transfer can lead to changes in gene expression and enzyme activity, although the specifics of these interactions require further study.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an electron donor It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
特性
IUPAC Name |
2,3,5,6-tetra(carbazol-9-yl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)44(34-58)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(43)61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJAUIAADXAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202447 | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416881-53-2 | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416881-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




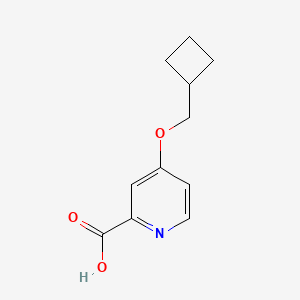
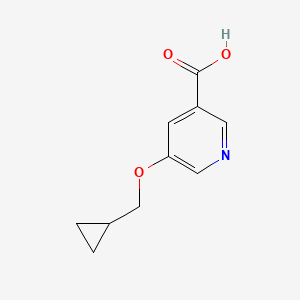
![1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B3027785.png)

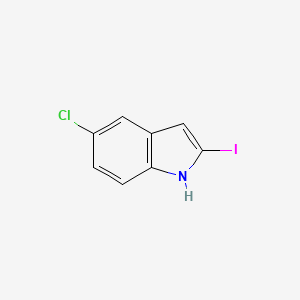

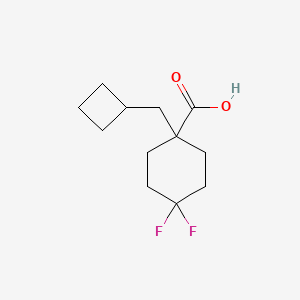
![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)
